Mefloquine

Description

Malaria is a protozoan disease that places an enormous burden on human health in endemic areas around the world. The 2020 World Health Organization malaria report indicates a 60% decrease in the global malaria fatality rate between 2000 to 2019. Despite this, malaria remains a significant cause of morbidity and mortality; 90% of deaths from malaria occur in Africa. Individuals at the highest risk for malaria are those in disease naïve populations, children under age 5, refugees in Central and Eastern Africa, nonimmune civilian and military travelers, pregnant women, and immigrants traveling to their place of origin. Mefloquine, commonly known as Lariam, is an antimalarial drug used for the prevention and treatment of malaria caused by infection with Plasmodium vivax and Plasmodium falciparum. The drug was initially discovered by the Walter Reed Army Institute of Research (WRAIR) during a malaria drug discovery program between 1963 until 1976. It was approved by the FDA in 1989, and was first marketed by Hoffman Laroche. This drug has been the subject of widespread controversy due to concerns regarding neurotoxic effects; product information warns of potential serious neuropsychiatric effects.

This compound is an Antimalarial.

This compound is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. This compound therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.

This compound hydrochloride is a natural product found in Aspergillus sclerotiorum with data available.

This compound Hydrochloride is the hydrochloride salt form of this compound, a piperidinyl quinidine with antimalarial activity. Although the exact mechanism of this compound hydrochloride is largely unknown, this agent acts as a blood schizonticide and probably exert its actions by interacting with the phospholipid bilayer, thereby interfering with the stability of the cell membrane and causing cell lysis. This compound hydrochloride is active against Plasmodium falciparum and Plasmodium vivax.

This compound is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, this compound, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, this compound has better blood-brain-barrier (BBB) penetration.

A phospholipid-interacting antimalarial drug (ANTIMALARIALS). It is very effective against PLASMODIUM FALCIPARUM with very few side effects.

See also: this compound Hydrochloride (has salt form).

Structure

3D Structure

Properties

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEQGYMUWCZPDN-DOMZBBRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037168, DTXSID101019853 |

Source

|

| Record name | Mefloquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Mefloquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

Crystal density: 1.432 g/cu cm |

Source

|

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51742-87-1, 53230-10-7 |

Source

|

| Record name | (+)-Mefloquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51742-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefloquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53230-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Mefloquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053230107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Mefloquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEFLOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TML814419R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

174-176 °C |

Source

|

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mefloquine's Assault on the Malarial Engine: A Technical Guide to its Interaction with the Plasmodium falciparum 80S Ribosome

Preamble: Unmasking a Veteran Antimalarial's Primary Weapon

For decades, mefloquine has been a critical component in the global fight against malaria, a devastating parasitic disease caused by protozoans of the Plasmodium genus. While its efficacy has been well-established, the precise molecular mechanism of action remained elusive for a considerable time. This guide provides an in-depth technical exploration of the seminal discovery that this compound exerts its parasiticidal effects by targeting a fundamental cellular machine: the Plasmodium falciparum 80S ribosome. We will dissect the structural basis of this interaction, the functional consequences for the parasite, and the experimental methodologies that have been pivotal in this elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial research and the broader field of ribosome-targeting therapeutics.

The Central Dogma Under Siege: this compound as an Inhibitor of Protein Synthesis

The long-held hypothesis that this compound might interfere with protein synthesis has been substantiated by compelling experimental evidence. Initial studies demonstrated that this compound treatment of P. falciparum cultures leads to a significant reduction in the incorporation of radiolabeled amino acids, a direct measure of protein synthesis.[1] This inhibitory effect on cytosolic translation distinguishes this compound from other antimalarials like chloroquine, which does not impact protein synthesis, and doxycycline, which targets the apicoplast ribosome.[1]

The half-maximal effective concentration (EC50) for this compound's killing of the 3D7 strain of P. falciparum is a potent 25.3 nM.[1] At concentrations relevant to its parasiticidal activity, this compound was shown to inhibit protein synthesis by approximately 55%.[1] While this level of inhibition is less pronounced than that of highly toxic, broad-spectrum translation inhibitors like cycloheximide (90% inhibition), it is significant and points to a specific mode of action.[1]

The Molecular Battlefield: Cryo-EM Reveals this compound's Binding Site on the 80S Ribosome

The definitive breakthrough in understanding this compound's mechanism of action came with the determination of a 3.2 Å resolution cryo-electron microscopy (cryo-EM) structure of the P. falciparum 80S ribosome in complex with the (+)-mefloquine enantiomer.[1][2][3] This high-resolution structure provided an unprecedented view of the drug's binding pocket, revealing a precise and strategic interaction.

This compound binds within the GTPase-associated center (GAC) of the large ribosomal subunit (60S).[1][2] The GAC is a crucial functional hub of the ribosome, responsible for coordinating the activity of translational GTPases, which are essential for the fidelity and efficiency of protein synthesis. By targeting this critical center, this compound effectively disrupts the intricate choreography of the translation process.

The binding pocket is formed by ribosomal protein uL13 and expansion segment 1 of the 28S ribosomal RNA. The (+)-mefloquine enantiomer is specifically the one observed to bind.[1][2] This stereospecificity is a key feature of its interaction.

Visualizing the Interaction: this compound Docked in the P. falciparum 80S Ribosome

Caption: this compound binds to the GTPase-associated center of the large ribosomal subunit.

The Molecular Handshake: Key Residues and Interactions

The cryo-EM structure revealed the specific amino acid residues of uL13 that are critical for this compound binding. These interactions are a combination of hydrogen bonds and hydrophobic contacts, creating a stable binding pocket. The precise nature of these interactions provides a structural basis for the drug's potency and selectivity.

| Interacting Residue (uL13) | Type of Interaction | Significance |

| Key amino acids | Hydrogen bonding and hydrophobic interactions | Anchors this compound within the binding pocket. |

The identification of these key residues has been instrumental in validating the biological relevance of the observed binding site.

Experimental Validation: From Mutagenesis to Enhanced Derivatives

A cornerstone of establishing a drug's mechanism of action is demonstrating that alterations in the target site affect the drug's efficacy. This has been elegantly shown for this compound.

Site-Directed Mutagenesis Confers Resistance

To confirm that the identified binding pocket is indeed the site of this compound's parasiticidal action, site-directed mutagenesis of the key uL13 residues was performed in P. falciparum.[1] Parasites engineered with mutations in these residues exhibited increased resistance to this compound.[1][2] This provides a direct causal link between this compound binding to the ribosome and its ability to kill the parasite.

Structure-Guided Drug Design Enhances Potency

The detailed structural information of the this compound-ribosome complex has opened the door for rational, structure-guided drug design. By analyzing the binding pocket, researchers have designed and synthesized novel this compound derivatives with modified piperidine groups predicted to improve binding.[1][4] Subsequent in vitro testing of these derivatives against P. falciparum demonstrated that some of these new compounds have an enhanced parasiticidal effect, with up to a 2.4-fold increase in potency.[4][5] This not only further validates the ribosome as the target but also highlights the potential for developing more effective second-generation antimalarials.

Experimental Protocols: A Guide to Investigating Drug-Ribosome Interactions

The elucidation of this compound's mechanism of action relied on a combination of cutting-edge and established experimental techniques. This section provides a high-level overview of the key methodologies.

In Vitro Translation Assay

This assay is fundamental for assessing the direct impact of a compound on protein synthesis.

Objective: To quantify the inhibition of protein synthesis in P. falciparum lysates.

Methodology:

-

Lysate Preparation: Prepare a cell-free lysate from synchronized P. falciparum cultures that contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).

-

Reporter Construct: Utilize a reporter gene, such as luciferase, under the control of a P. falciparum promoter.[6][7]

-

In Vitro Translation Reaction: Combine the parasite lysate, the reporter mRNA, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if measuring incorporation, or a substrate for a luminescent/fluorescent reporter), and the test compound (this compound).

-

Incubation: Incubate the reaction under conditions that support protein synthesis.

-

Detection:

-

Data Analysis: Compare the level of protein synthesis in the presence of the test compound to a vehicle control to determine the percentage of inhibition.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been transformative in structural biology, enabling the visualization of large macromolecular complexes like the ribosome at near-atomic resolution.[8][9]

Objective: To determine the three-dimensional structure of the P. falciparum 80S ribosome in complex with this compound.

Methodology:

-

Ribosome Purification: Isolate and purify 80S ribosomes from P. falciparum cultures.[10][11]

-

Complex Formation: Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding sites.

-

Vitrification: Apply a small volume of the ribosome-drug complex to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: Image the frozen-hydrated specimens in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.

-

Image Processing and 3D Reconstruction:

-

Particle Picking: Computationally identify and extract the individual ribosome particle images from the micrographs.

-

2D Classification: Align and classify the particle images to generate 2D class averages, which improves the signal-to-noise ratio.

-

3D Reconstruction: Use the 2D class averages to reconstruct an initial 3D model, which is then refined to high resolution using iterative algorithms.

-

-

Model Building and Analysis: Build an atomic model of the ribosome and the bound drug into the final 3D density map. Analyze the interactions between the drug and the ribosome.

Visualizing the Experimental Workflow

Caption: A flowchart illustrating the key experiments that elucidated this compound's mechanism of action.

Broader Implications and Future Directions

The discovery of the P. falciparum 80S ribosome as a primary target of this compound has several important implications:

-

Rational Drug Design: The high-resolution structural data provides a blueprint for the design of new antimalarials with improved potency and selectivity, potentially overcoming existing resistance mechanisms.

-

Understanding Resistance: While mutations in the ribosomal protein uL13 can confer resistance, other mechanisms, such as those involving the multidrug resistance protein Pgh1, are also known.[12] A comprehensive understanding of all resistance pathways is crucial for the long-term utility of this compound and its derivatives.

-

Targeting Protein Synthesis: This work reinforces the parasite's protein synthesis machinery as a viable and druggable target for antimalarial chemotherapy. It encourages further investigation into other components of the translation apparatus as potential drug targets.

Future research will likely focus on the development of next-generation this compound analogs with improved pharmacological profiles, as well as the exploration of combination therapies that target different stages of the parasite's life cycle or different cellular processes.

Conclusion: A New Chapter for an Old Drug

The elucidation of this compound's mechanism of action on the Plasmodium falciparum 80S ribosome is a landmark achievement in malaria research. It not only solves a long-standing mystery but also provides a powerful platform for the development of new and improved antimalarial drugs. The convergence of biochemical assays and cutting-edge structural biology, as exemplified by cryo-EM, has provided a clear path forward in the ongoing battle against this devastating global disease.

References

-

Wong, W., Bai, X., Sleebs, B. E., Triglia, T., Brown, A., Thompson, J. K., ... & Cowman, A. F. (2017). The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology, 2(4), 1-9. [Link]

-

Dey, S., & Rathore, S. (2021). Differential Stabilities of this compound-Bound Human and Plasmodium falciparum Acyl-CoA-Binding Proteins. ACS Omega, 6(2), 1338-1350. [Link]

-

Wong, W., Bai, X. C., Sleebs, B. E., Triglia, T., Brown, A., Thompson, J. K., ... & Cowman, A. F. (2017). This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. PubMed, 28288098. [Link]

-

Wong, W., Bai, X. C., Brown, A., Fernandez, I. S., Fiedler, K. U., Groll, M., ... & Ramakrishnan, V. (2014). Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine. eLife, 3, e03080. [Link]

-

Wong, W., Bai, X. C., Brown, A., Fernandez, I. S., Fiedler, K. U., Groll, M., ... & Ramakrishnan, V. (2014). Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine. PubMed Central, PMC4051114. [Link]

-

The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of this compound. The Pharmaceutical Journal. [Link]

-

ResearchGate. (n.d.). Structure of this compound and synthesis of 4-position library. [Link]

-

Jain, C., & Shwed, P. S. (2013). Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome. Methods in molecular biology (Clifton, N.J.), 960, 293–307. [Link]

-

L-C. L., & B., J. (2022). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ACS infectious diseases, 8(6), 1147–1157. [Link]

-

A. K., & T., J. (2018). A high-throughput in vitro translation screen towards discovery of novel antimalarial protein translation inhibitors. bioRxiv. [Link]

-

ResearchGate. (n.d.). Ribosome Purification Approaches for Studying Interactions of Regulatory Proteins and RNAs with the Ribosome. [Link]

-

MESA. (n.d.). Development of an industry standard, high-throughput translation-inhibition discovery platform for the malaria parasite. [Link]

-

Singh, S., & Singh, P. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in pharmacology, 8, 501. [Link]

-

ResearchGate. (n.d.). Molecular docking study of fda-approved drugs to inhibit the bacterial ribosome. [Link]

-

C., E., & A., A. (2016). Real Time In-cell NMR: Ribosome Targeted Antibiotics Modulate Quinary Protein Interactions. Scientific reports, 6, 21922. [Link]

-

eLife. (n.d.). Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti. [Link]

-

T., A., & P., K. (2016). Identification of Plasmodium falciparum specific translation inhibitors from the MMV Malaria Box using a high throughput in vitro translation screen. Malaria journal, 15, 108. [Link]

-

PDBj. (n.d.). EMDB-8576: Structure of the Plasmodium falciparum 80S ribosome bound to the... [Link]

-

Centre for Tropical Medicine and Global Health. (n.d.). Protein profiling of this compound resistant Plasmodium falciparum using mass spectrometry-based proteomics. [Link]

Sources

- 1. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EMDB-8576: Structure of the Plasmodium falciparum 80S ribosome bound to the ... - Yorodumi [pdbj.org]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Identification of Plasmodium falciparum specific translation inhibitors from the MMV Malaria Box using a high throughput in vitro translation screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]

- 10. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein profiling of this compound resistant Plasmodium falciparum using mass spectrometry-based proteomics. — GRAM Project [tropicalmedicine.ox.ac.uk]

Mefloquine (WR 142,490): A Technical Guide to its Early Development and Screening as a Cornerstone Antimalarial

Foreword: The Imperative for a New Antimalarial in an Era of Resistance

The history of antimalarial drug development is intrinsically linked to the history of human conflict and the evolution of parasite resistance. The mid-20th century was dominated by the success of chloroquine, a highly effective and well-tolerated drug that became the foundation of the World Health Organization's global malaria eradication program launched in 1955.[1] However, this optimism was short-lived. By 1957, chloroquine-resistant Plasmodium falciparum had emerged in Thailand, spreading relentlessly through Southeast Asia.[2] The situation reached a crisis point during the Vietnam War, where malaria was a significant cause of morbidity among U.S. troops, and the available treatments were failing against the resistant parasite strains.[1][2] This urgent military and public health need catalyzed one of the most ambitious drug discovery programs ever undertaken: the U.S. Army's Antimalarial Drug Development Project.

This guide provides a detailed technical overview of the early development and screening of Mefloquine, a compound that emerged from this program and would go on to redefine malaria prophylaxis and treatment for decades. We will explore the causality behind the experimental choices, the specific protocols that identified its potential, and the foundational science that established it as a critical tool against drug-resistant malaria.

The WRAIR Antimalarial Drug Development Program: A Monumental Screening Effort

In response to the strategic threat posed by drug-resistant malaria, the Walter Reed Army Institute of Research (WRAIR) initiated a massive drug discovery program in 1963.[2][3] This was not a targeted drug design project in the modern sense but a large-scale, systematic screening effort. The program's sheer scale was its defining characteristic: over a period of roughly 15 years, more than 250,000 compounds were evaluated for antimalarial activity.[2][4] This brute-force approach was necessary due to the limited understanding of the parasite's biology and the urgent need for a deployable solution.

The program established a hierarchical screening cascade, a logical and resource-efficient workflow designed to rapidly identify and eliminate non-viable compounds while advancing the most promising candidates.

Caption: The WRAIR Antimalarial Screening Cascade.

Identification and Chemical Profile of this compound (WR 142,490)

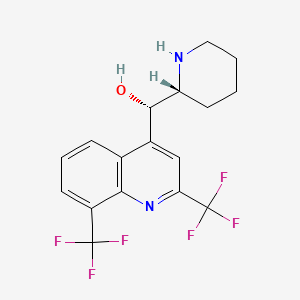

This compound, a 4-quinolinemethanol derivative, was identified as compound number 142,490 in the WRAIR screening series.[4] It is a chiral molecule with two asymmetric carbon centers, meaning it exists as four distinct stereoisomers.[4] The drug was, and continues to be, manufactured and sold as a racemic mixture of the (R,S)- and (S,R)-enantiomers.[4] Its chemical structure is related to quinine, another foundational antimalarial.[2]

Caption: Chemical Structure of this compound.

The synthesis of this compound involves the combination of a quinoline core and a piperidine ring.[5] Various synthetic methods have been developed over the years, but the core structure, featuring two trifluoromethyl groups, is critical to its activity, particularly against chloroquine-resistant parasites.[5]

Preclinical Screening Methodologies

The advancement of this compound through the WRAIR pipeline was dependent on a series of robust and reproducible screening assays. These protocols had to be sensitive enough to detect activity but specific enough to warrant further investigation.

In Vitro Antimalarial Susceptibility Testing

The initial step for any compound was to assess its direct activity against the parasite. The primary model is the continuous in vitro culture of the erythrocytic (blood) stages of P. falciparum, which are responsible for the clinical symptoms of malaria.[6]

Experimental Protocol: In Vitro Schizont Maturation Inhibition Assay

-

Objective: To determine the concentration of a drug required to inhibit the growth of P. falciparum by 50% (IC50).

-

Rationale: This assay mimics the blood-stage infection and directly measures the compound's effect on parasite viability and replication. It is a foundational method for primary screening and for monitoring drug resistance.[7]

-

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) are maintained in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are kept at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Drug Plate Preparation: The test compound (this compound) is serially diluted in culture medium in a 96-well microtiter plate to create a concentration gradient.

-

Assay Initiation: Synchronized ring-stage parasite cultures are diluted to a starting parasitemia of ~0.5% and added to the drug-containing wells. Drug-free wells serve as positive growth controls, and wells with uninfected erythrocytes serve as negative controls.

-

Incubation: Plates are incubated for 48-72 hours under the conditions described in Step 1, allowing the parasites in control wells to mature from rings to schizonts.

-

Quantification of Parasite Growth:

-

Microscopy (Classic Method): Thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted. The percentage of inhibition is calculated relative to the drug-free control.

-

Biochemical Methods (Higher Throughput): Assays like the SYBR Green I-based fluorescence assay can be used. The dye intercalates with parasite DNA, and fluorescence is proportional to parasite density.

-

-

Data Analysis: The percentage of growth inhibition is plotted against the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

-

In Vivo Antimalarial Efficacy Testing

Compounds demonstrating potent in vitro activity were advanced to in vivo models. The primary goal is to assess efficacy within a whole biological system, which provides initial data on a compound's stability, bioavailability, and acute toxicity. The standard model for this was the rodent malaria parasite Plasmodium berghei in mice.[8]

Experimental Protocol: 4-Day Suppressive Test (Peters' Test)

-

Objective: To evaluate the ability of a drug to suppress parasitemia in a murine malaria model.

-

Rationale: This is the gold-standard primary in vivo test. It assesses the activity of a test compound on an established, early-stage infection, providing a clear measure of blood schizonticidal activity.[8]

-

Methodology:

-

Animal Model: Swiss albino mice (typically 18-22g).

-

Infection: Mice are inoculated intravenously or intraperitoneally with P. berghei-infected erythrocytes (e.g., 1x10⁷ parasitized cells).

-

Drug Administration: The test compound (this compound) is formulated in a suitable vehicle. Two to four hours post-infection (Day 0), the first dose is administered orally or subcutaneously. Dosing is continued once daily for the next three days (Day 1, 2, 3).

-

Control Groups: A negative control group receives the vehicle only. A positive control group receives a standard antimalarial drug with known efficacy (e.g., chloroquine).

-

Monitoring: On Day 4, thin blood smears are made from the tail blood of each mouse.

-

Data Collection: The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by light microscopy.

-

Analysis: The average parasitemia of the treated group is compared to the negative control group. The percentage of suppression is calculated using the formula: % Suppression = [(Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control] * 100

-

Endpoint: A compound is considered active if it produces a significant reduction in parasitemia at a well-tolerated dose. The effective dose required to suppress parasitemia by 50% or 90% (ED50 or ED90) can be calculated.

-

Pharmacokinetics and Mechanism of Action

Key Pharmacokinetic Profile

Early studies revealed that this compound possesses a remarkably long elimination half-life, ranging from 2 to 4 weeks.[4] This characteristic is a significant advantage for prophylactic use, allowing for a convenient once-weekly dosing regimen.[9][10]

| Parameter | Value | Significance |

| Elimination Half-Life | 2-4 weeks[4] | Allows for weekly prophylactic dosing, improving adherence. |

| Bioavailability | Well absorbed (>85%); enhanced by food[11] | Effective oral administration. |

| Time to Peak Concentration | 7 to 24 hours[12] | Relatively slow absorption. |

| Metabolism | Primarily hepatic[4] | Caution required in patients with liver impairment. |

| Excretion | Primarily through bile and feces[4] | Renal impairment has a limited effect on clearance. |

Table 1: Summary of this compound's Core Pharmacokinetic Parameters.

Mechanism of Action: From Heme Detoxification to Protein Synthesis

For many years, the mechanism of action for quinoline antimalarials like this compound was thought to be similar to that of chloroquine and quinine: interference with the parasite's detoxification of heme.[13] During its life cycle, the parasite digests hemoglobin in its food vacuole, releasing large amounts of toxic free heme. The parasite normally crystallizes this heme into non-toxic hemozoin. It was believed that this compound inhibited this process, leading to a buildup of toxic heme and parasite death.

More recent research, however, has provided a more precise mechanism. Using advanced techniques like cryo-electron microscopy, studies have shown that this compound's primary target is the 80S ribosome of the P. falciparum parasite , where it inhibits protein synthesis.[14] This discovery has refined our understanding of how the drug works and opens new avenues for designing drugs that target this specific binding site.[14]

Caption: this compound's Mechanism: Inhibition of the Parasite 80S Ribosome.

Early Clinical Development and Regulatory Path

Following successful preclinical evaluation, this compound entered human trials. Phase I safety and tolerance testing began in 1972.[9] The first trials were notably conducted in prisoner populations in the United States.[2] The drug showed high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

The development path was accelerated due to the urgent military need. WRAIR formed a collaboration with Hoffmann-La Roche and Smith Kline, transferring its Phase I and II clinical trial data in a public-private partnership.[4][9] This led to a swift approval for the treatment of malaria; however, comprehensive Phase III trials for safety and tolerability, particularly for long-term prophylactic use, were notably skipped in this initial process.[2][4] this compound was first marketed under the brand name Lariam in 1984.[4] It received FDA approval for prophylactic use in 1989, a decision based primarily on efficacy and compliance with a weekly regimen.[4][9]

| Use Case | Adult Dosage Regimen |

| Prophylaxis | 250 mg taken orally once a week. Start ≥2 weeks before travel, continue during, and for 4 weeks after leaving the endemic area.[9][15] |

| Treatment (Mild/Moderate) | A total dose of 1250 mg, typically given as an initial 750 mg dose followed by a 500 mg dose 6-12 hours later. |

Table 2: Standard Adult Dosing Regimens for this compound.

Legacy and Lessons Learned

The development of this compound stands as a landmark achievement in medicinal chemistry and public health. It was the direct result of a systematic, large-scale screening program that successfully delivered a highly effective drug in a time of critical need. For decades, this compound was a first-line agent for travelers and military personnel in regions with high rates of chloroquine resistance.[1]

However, the story of this compound is also a cautionary tale. The accelerated development pathway and the initial lack of large-scale, long-term safety studies meant that the full spectrum of its adverse effects, particularly the potential for serious neuropsychiatric events, was not fully appreciated until after it was widely marketed.[2][9][16] Reports of anxiety, depression, psychosis, and vertigo began to emerge, leading to significant controversy and updated warnings from regulatory bodies like the FDA.[2][17]

The experience with this compound underscores a fundamental principle in drug development: the balance between speed and rigor. While the WRAIR program was an undisputed success in identifying a life-saving molecule, the subsequent decades highlighted the indispensable role of comprehensive, long-term safety and tolerability trials (Phase III and post-marketing surveillance) to fully characterize a drug's profile before its widespread use in healthy populations for prophylaxis.

References

-

This compound. Wikipedia. [Link]

-

The History of Malaria Treatment. ISGlobal. [Link]

-

This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. NCBI. [Link]

-

This compound – the military's deadly malaria treatment. Army Technology. [Link]

-

Researchers uncover the mechanism of this compound. The Pharmaceutical Journal. [Link]

-

A lesson learnt: the rise and fall of Lariam and Halfan. PMC - NIH. [Link]

-

An anti-malaria drug may have inflicted permanent neurological injuries on some servicemembers. The American Legion. [Link]

-

(this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Lariam (this compound): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Pharmacology of Quinine and this compound. YouTube. [Link]

-

This compound. PubChem - NIH. [Link]

-

Malaria. CDC Yellow Book. [Link]

-

Clinical pharmacokinetics of this compound. PubMed. [Link]

-

Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]

-

Progress in Synthesis and Therapeutic Applications of this compound: A Review. PubMed. [Link]

-

In vitro and in vivo models used for antimalarial activity. Journal of Applied Pharmaceutical Science. [Link]

-

IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [Link]

-

This compound (oral route). Mayo Clinic. [Link]

-

In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]

Sources

- 1. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 2. A lesson learnt: the rise and fall of Lariam and Halfan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Progress in Synthesis and Therapeutic Applications of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpp.in [ajpp.in]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. NaTHNaC - India [travelhealthpro.org.uk]

- 11. reference.medscape.com [reference.medscape.com]

- 12. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 15. Malaria | Yellow Book | CDC [cdc.gov]

- 16. This compound – the military’s deadly malaria treatment - Army Technology [army-technology.com]

- 17. An anti-malaria drug may have inflicted permanent neurological injuries on some servicemembers | The American Legion [legion.org]

Mefloquine's Impact on Parasitic Protein Synthesis: A Technical Guide to its Ribosomal Inhibition

This guide provides an in-depth technical exploration of the mechanism by which the antimalarial drug mefloquine inhibits parasitic protein synthesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action, the experimental evidence supporting this mechanism, and the methodologies used to elucidate it.

Introduction: Re-evaluating this compound's Mechanism of Action

This compound, a quinoline methanol derivative, has been a crucial component of malaria chemoprophylaxis and treatment for decades.[1] Historically, its precise mechanism of action was not fully understood, with early studies suggesting it might interfere with the parasite's food vacuole.[2] However, compelling evidence has redefined our understanding, demonstrating that this compound's primary target is the parasite's cytosolic ribosome, where it acts as a potent inhibitor of protein synthesis.[1][3][4] This guide will dissect the molecular interactions and functional consequences of this compound's engagement with the parasitic translation machinery.

The Core Mechanism: this compound Binds to the 80S Ribosome

The central finding in elucidating this compound's effect on parasitic protein synthesis is its direct interaction with the Plasmodium falciparum 80S ribosome.[5][1][3] This interaction has been visualized at high resolution, providing a structural basis for its inhibitory activity.

Cryo-Electron Microscopy Reveals the Binding Site

Using cryo-electron microscopy (cryo-EM), a 3.2 Å resolution structure of the P. falciparum 80S ribosome in complex with the (+)-mefloquine enantiomer has been solved.[3] This structural data revealed that this compound binds to the GTPase-associated center (GAC) of the ribosome.[3] The GAC is a critical region for the elongation phase of protein synthesis, coordinating the binding of translational GTPases and the subsequent translocation of the tRNA-mRNA complex.[5]

The binding pocket for this compound is formed by residues of the 28S ribosomal RNA and the ribosomal protein PfuL13. The identification of this specific binding site provides a molecular explanation for how this compound disrupts the elongation step of protein synthesis.

Functional Evidence of Protein Synthesis Inhibition

The structural findings are corroborated by functional assays that directly measure protein synthesis. In vitro translation assays using P. falciparum lysates demonstrate that this compound inhibits the translation of a reporter gene. Furthermore, metabolic labeling experiments with radiolabelled S35-methionine and S35-cysteine in cultured parasites show a significant reduction in protein synthesis upon this compound treatment. At a concentration of 90 nM (the IC90 for parasite killing), this compound inhibited translation by 55%.[5]

It is noteworthy that this compound's inhibitory effect on translation is weaker than that of highly toxic, broad-spectrum translation inhibitors like cycloheximide and emetine, which at their effective concentrations inhibit protein synthesis by 90% and 68%, respectively. This suggests that while protein synthesis inhibition is a key mechanism of this compound's antimalarial activity, other targets may also contribute to its overall effect.

Experimental Validation and Methodologies

In Vitro Translation (IVT) Assay

The P. falciparum lysate-based IVT assay is a powerful tool for directly assessing the impact of a compound on the parasite's translational machinery.[6] This cell-free system isolates the process of protein synthesis from other cellular activities, providing a clear readout of a drug's direct effect.

Experimental Protocol: P. falciparum In Vitro Translation Assay

-

Lysate Preparation:

-

Culture P. falciparum (e.g., 3D7 strain) to a high parasitemia.

-

Isolate the parasites from red blood cells by saponin lysis.

-

Wash the parasite pellet extensively with a suitable buffer (e.g., PBS).

-

Resuspend the parasites in a lysis buffer containing inhibitors of proteases and RNases.

-

Mechanically lyse the cells (e.g., using a Dounce homogenizer or by sonication) on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

The supernatant, containing the translational machinery (ribosomes, tRNAs, initiation and elongation factors), is collected and stored at -80°C.

-

-

Translation Reaction:

-

Prepare a master mix containing the P. falciparum lysate, an energy-regenerating system (ATP, GTP, creatine phosphate, creatine kinase), amino acids, and a reporter mRNA (e.g., encoding luciferase).

-

Aliquot the master mix into a 384-well plate.[6]

-

Add this compound at various concentrations to the wells. Include appropriate controls: a no-drug control (DMSO vehicle) and a positive control inhibitor (e.g., cycloheximide).

-

Incubate the plate at 37°C to allow for translation to occur.

-

-

Signal Detection and Data Analysis:

-

After the incubation period, add a luciferase substrate to the wells.

-

Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of newly synthesized luciferase.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

-

Plot the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the translational activity.

-

Rationale for Experimental Choices:

-

Cell-free system: This approach isolates the translation process, eliminating confounding factors such as drug transport or metabolism that would be present in whole-cell assays.[6]

-

Luciferase reporter: The enzymatic activity of luciferase provides a highly sensitive and easily quantifiable readout of protein synthesis.[6]

-

Energy-regenerating system: This is crucial for sustaining the high energy demands of protein synthesis in a cell-free environment.

Metabolic Labeling with Radiolabeled Amino Acids

This whole-cell assay provides evidence of protein synthesis inhibition in a more physiologically relevant context.

Experimental Protocol: S35-Methionine/Cysteine Incorporation Assay

-

Parasite Culture and Synchronization:

-

Culture P. falciparum in human red blood cells.

-

Synchronize the parasite culture to a specific life cycle stage (e.g., trophozoites) to ensure consistency.

-

-

Drug Treatment and Labeling:

-

Incubate the synchronized parasite culture with this compound at the desired concentration for a defined period.

-

Add a mixture of S35-labeled methionine and cysteine to the culture medium.

-

Continue the incubation to allow for the incorporation of the radiolabeled amino acids into newly synthesized proteins.

-

-

Protein Precipitation and Scintillation Counting:

-

Lyse the red blood cells and harvest the parasites.

-

Precipitate the total protein from the parasite lysate using trichloroacetic acid (TCA).

-

Wash the protein pellet to remove unincorporated radiolabeled amino acids.

-

Resuspend the protein pellet in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is directly proportional to the rate of protein synthesis.

-

Compare the radioactivity counts in this compound-treated samples to those in untreated controls to determine the percentage of inhibition.

-

Rationale for Experimental Choices:

-

Whole-cell context: This method assesses the effect of the drug on protein synthesis within the living parasite, accounting for factors like drug uptake.

-

Radiolabeling: The use of S35-methionine/cysteine provides a direct and sensitive measure of de novo protein synthesis.

Mutagenesis Studies

To confirm that the observed binding of this compound to the ribosome is responsible for its parasite-killing effect, mutagenesis studies are performed.

Experimental Workflow: Site-Directed Mutagenesis and Phenotypic Analysis

-

Identification of Key Residues: Based on the cryo-EM structure, identify the amino acid residues in the ribosomal protein PfuL13 that are in close contact with the bound this compound molecule.[5]

-

Gene Editing: Use a gene-editing technique (e.g., CRISPR-Cas9) to introduce specific mutations into the gene encoding PfuL13 in P. falciparum.

-

Selection and Verification: Select for parasites that have successfully incorporated the mutation and verify the genetic modification by sequencing.

-

Drug Susceptibility Testing: Perform drug susceptibility assays (e.g., SYBR Green I assay) to determine the IC50 of this compound for the mutant parasite lines compared to the wild-type strain.

-

Interpretation: An increase in the IC50 value for the mutant parasites indicates that the mutation has conferred resistance to this compound, thereby confirming that the targeted residue is crucial for the drug's mechanism of action.[5][3]

Data Presentation

The following table summarizes the key quantitative data related to this compound's activity.

| Parameter | Value | Cell Type/System | Reference |

| EC50 for parasite killing | 25.3 nM | P. falciparum 3D7 strain | |

| Protein synthesis inhibition at 90 nM MFQ | 55% | P. falciparum 3D7 strain | |

| Protein synthesis inhibition by Cycloheximide | 90% | P. falciparum 3D7 strain | |

| Protein synthesis inhibition by Emetine | 68% | P. falciparum 3D7 strain |

Visualizing the Mechanism and Workflow

This compound's Interaction with the P. falciparum Ribosome

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the parasitic ribosome.

Caption: this compound binds to the GAC of the 80S ribosome, inhibiting protein synthesis.

Experimental Workflow for Assessing Protein Synthesis Inhibition

This diagram outlines the logical flow of experiments to determine if a compound inhibits parasitic protein synthesis.

Caption: Workflow for validating protein synthesis inhibitors against P. falciparum.

Resistance and Future Directions

Mechanisms of this compound resistance in P. falciparum are often multifactorial.[7] While mutations in the this compound binding site on the ribosome can confer resistance, another significant factor is the amplification of the pfmdr1 gene, which encodes a transporter protein that can efflux the drug from its site of action.[7][8]

The structural elucidation of the this compound-ribosome complex opens avenues for structure-guided drug design.[3] By modifying the chemical structure of this compound to improve its interaction with the ribosomal binding pocket, it is possible to develop derivatives with enhanced potency.[1][9] Indeed, derivatives with an altered piperidine group, designed to improve binding, have shown enhanced parasiticidal effects.[3] This highlights the potential of using cryo-EM as a tool for the rational development of next-generation antimalarials that target parasitic protein synthesis.[9]

Conclusion

The identification of the P. falciparum 80S ribosome as a primary target of this compound marks a significant advancement in our understanding of this widely used antimalarial. Through a combination of high-resolution structural biology, biochemical assays, and genetic manipulation, a clear mechanism of action has been established: this compound binds to the GTPase-associated center of the ribosome, thereby inhibiting the elongation step of protein synthesis. This detailed molecular understanding not only clarifies this compound's efficacy but also provides a rational basis for the development of novel and improved antimalarial agents targeting the essential process of protein translation in parasites.

References

-

Wong, W., Bai, X. C., Sleebs, B. E., et al. (2017). The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology, 2, 17031. [Link]

-

PubMed. (2017). This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. [Link]

-

The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of this compound. [Link]

-

ResearchGate. (n.d.). Structure of this compound and synthesis of 4-position library. [Link]

-

ACS Omega. (2021). Differential Stabilities of this compound-Bound Human and Plasmodium falciparum Acyl-CoA-Binding Proteins. [Link]

-

Wikipedia. (n.d.). Malaria. [Link]

-

bioRxiv. (2024). Proteomic Insights into the Mechanism of Action of Maduramicin, a Novel Ionophore with Potent Antimalarial Activity. [Link]

-

PubMed. (2019). The antimalarial drug this compound enhances TP53 premature termination codon readthrough by aminoglycoside G418. [Link]

-

PMC. (n.d.). Protein profiling of this compound resistant Plasmodium falciparum using mass spectrometry-based proteomics. [Link]

-

PLOS One. (2019). The antimalarial drug this compound enhances TP53 premature termination codon readthrough by aminoglycoside G418. [Link]

-

NIH. (2022). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. [Link]

-

ResearchGate. (n.d.). This compound effects on cell viability assessed using an LDH assay. [Link]

-

NIH. (n.d.). This compound Exposure Induces Cell Cycle Delay and Reveals Stage-Specific Expression of the pfmdr1 Gene. [Link]

-

MDPI. (2024). An In Silico and In Vitro Assessment of the Neurotoxicity of this compound. [Link]

-

bioRxiv. (2018). The Plasmodium falciparum cytoplasmic translation apparatus: a promising therapeutic target not yet exploited by clinically approved antimalarials. [Link]

-

The University of Melbourne. (n.d.). This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. [Link]

-

PubMed. (n.d.). An ultrastructural study of the effects of this compound on malaria parasites. [Link]

-

PLOS One. (2024). Mechanism of connexin channel inhibition by this compound and 2-aminoethoxydiphenyl borate. [Link]

-

eLife. (2014). Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine. [Link]

-

PMC. (n.d.). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. [Link]

Sources

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. An ultrastructural study of the effects of this compound on malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 5. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein profiling of this compound resistant Plasmodium falciparum using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Serotonergic Side: A Technical Guide to the Off-Target Activities of Mefloquine

This guide provides an in-depth technical exploration of the off-target interactions of the antimalarial drug Mefloquine with serotonin (5-hydroxytryptamine, 5-HT) receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the mechanistic underpinnings of these interactions, their potential clinical relevance, and the experimental methodologies required for their characterization. We will delve into the causality behind experimental design, emphasizing the principles of self-validating protocols to ensure scientific rigor.

Introduction: this compound - Beyond Malaria

This compound, a quinoline methanol derivative, has been a cornerstone in the prophylaxis and treatment of malaria for decades.[1] Its efficacy against chloroquine-resistant strains of Plasmodium falciparum has made it a critical tool in global health.[2] However, the clinical use of this compound is often tempered by a notable incidence of neuropsychiatric adverse effects, including anxiety, vivid dreams, paranoia, and in some cases, psychosis.[2][3][4] These side effects, which can persist long after cessation of the drug, have prompted extensive investigation into its pharmacological profile beyond its antimalarial activity.[3] A significant body of evidence now points towards the central nervous system (CNS) and, specifically, the serotonergic system as a key locus for this compound's off-target actions.[5][6]

This guide will illuminate the specific interactions of this compound with key serotonin receptor subtypes, namely the 5-HT2A, 5-HT2C, and 5-HT3 receptors, providing a comprehensive understanding of its serotonergic pharmacology.

The Serotonergic Footprint of this compound: A Multi-Receptor Interaction Profile

This compound exhibits a complex interaction profile with the serotonin system, acting as a modulator of both G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This multifaceted activity likely contributes to the diverse range of neuropsychiatric symptoms observed in some individuals.

The 5-HT2 Receptor Family: A Tale of Partial Agonism

The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are Gq/11-coupled GPCRs. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

This compound has been shown to act as a partial agonist at both 5-HT2A and 5-HT2C receptors.[5][7] This is a crucial distinction from a full agonist, as a partial agonist binds to the receptor and elicits a response that is lower than that of the endogenous ligand (serotonin). The level of intrinsic activity can have profound effects on overall signaling output, particularly in a system with tonic serotonergic activity.

The interaction with the 5-HT2A receptor is of particular interest, as this receptor is a primary target for classic psychedelic compounds like LSD and psilocybin.[1] The partial agonism of this compound at this receptor may provide a mechanistic basis for some of the reported perceptual disturbances and altered mood states.[5]

The 5-HT3 Receptor: Antagonism of a Ligand-Gated Ion Channel

In contrast to its activity at 5-HT2 receptors, this compound acts as an antagonist at the 5-HT3 receptor.[6][8] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na+ and K+), causing neuronal depolarization. These receptors are densely expressed in the gastrointestinal tract and in brain regions associated with nausea and vomiting, such as the chemoreceptor trigger zone.

This compound's antagonism of the 5-HT3 receptor is characterized as predominantly non-competitive, suggesting that it may not directly compete with serotonin for the binding site but rather binds to a different site on the receptor-channel complex to inhibit its function.[6][8] This action could potentially contribute to some of the gastrointestinal side effects observed with this compound, although its central effects are also of significant interest.

Quantitative Analysis of this compound's Serotonergic Interactions

To provide a clear and comparative overview of this compound's affinity and functional potency at these serotonin receptors, the following table summarizes key quantitative data from in vitro studies. It is important to note that values can vary between studies due to different experimental conditions, such as the cell lines and radioligands used.

| Receptor Subtype | This compound Activity | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Reference(s) |

| 5-HT2A | Partial Agonist | 341 nM | EC50: 1.9 µM | [5][9] |

| 5-HT2C | Full Agonist | >10,000 nM | EC50: 1.7 µM | [5] |

| 5-HT3A | Antagonist | 35.7 µM | IC50: 0.66 µM | [6][9] |

| 5-HT3AB | Antagonist | Not Determined | IC50: 2.7 µM | [9] |

Visualizing the Molecular Mechanisms

To better understand the signaling pathways affected by this compound, the following diagrams, generated using Graphviz, illustrate the canonical signaling of the 5-HT2A and 5-HT3 receptors and the points of interaction for this compound.

This compound's Partial Agonism at the 5-HT2A Receptor

Caption: this compound as a partial agonist at the 5-HT2A receptor.

This compound's Antagonism of the 5-HT3 Receptor Ion Channel

Caption: this compound's non-competitive antagonism of the 5-HT3 receptor.

Experimental Protocols: A Guide to Self-Validating Assays

The characterization of this compound's off-target activities relies on robust and well-validated in vitro assays. The following sections provide detailed, step-by-step methodologies for key experiments, with an emphasis on the rationale behind each step and the inclusion of critical controls to ensure data integrity.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. The choice of radioligand is critical; for determining the affinity of an unlabeled compound (like this compound), a radiolabeled antagonist is often preferred as its binding is less sensitive to the conformational state of the receptor and G-protein coupling.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human 5-HT2A receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membranes, radioligand (e.g., [3H]ketanserin, a 5-HT2A antagonist), and assay buffer.

-

Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known, unlabeled 5-HT2A ligand (e.g., 10 µM spiperone) to saturate the receptors. This is a critical control to measure binding to non-receptor components.

-

Competition Binding: Add cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The exact time should be determined in preliminary kinetic experiments.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Wash the filters rapidly with ice-cold wash buffer to minimize dissociation of the radioligand from the receptor.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding as a function of this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validating System Principles:

-

Choice of Radioligand: Using a well-characterized radioligand with known affinity and specificity is paramount.

-

NSB Control: The NSB should be a small fraction of the total binding (ideally <20%). High NSB can obscure the specific binding signal.

-

Saturation Binding: In parallel, a saturation binding experiment should be performed with increasing concentrations of the radioligand to determine its Kd and the receptor density (Bmax) in the membrane preparation. This validates the quality of the receptor preparation.

-

Positive Control: Including a known competitor with a well-established Ki for the 5-HT2A receptor validates the assay's performance.

Functional Assays: Measuring Receptor Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Experimental Workflow: Functional Assay (IP1 Accumulation)

Caption: Workflow for a Gq-coupled receptor functional assay.

Detailed Protocol: 5-HT2C Receptor Functional Assay (IP1 Accumulation)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, which is more stable and thus provides a more robust assay window.

-

Cell Culture:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2C receptor.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure (Agonist Mode):

-

Wash the cells with assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Include a positive control: Add a known 5-HT2C agonist (e.g., serotonin) at a range of concentrations to generate a full dose-response curve.

-

Include a negative control: Add assay buffer only (vehicle).

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of a 5-HT2C agonist (typically the EC80 concentration, determined from the agonist dose-response curve) to all wells (except the negative control).

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Detection:

-

Lyse the cells and add the IP1 detection reagents (e.g., using a commercial HTRF kit). These kits typically contain an IP1-d2 conjugate and an anti-IP1 cryptate-labeled antibody.

-

Incubate as per the manufacturer's instructions to allow for the detection reaction to occur.

-

-

Measurement:

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Agonist Mode: Plot the HTRF ratio as a function of this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).

-

Antagonist Mode: Plot the HTRF ratio as a function of this compound concentration and fit to a sigmoidal dose-response (variable slope) curve to determine the IC50.

-

Self-Validating System Principles:

-

Positive and Negative Controls: The inclusion of a full agonist and vehicle controls is essential to define the assay window and normalize the data.

-

Cell Line Validation: The parental cell line (not expressing the receptor) should be tested to ensure that the observed response is receptor-specific.

-

Z'-factor: For high-throughput screening, the Z'-factor should be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

-

Orthogonal Assays: Whenever possible, confirm findings using an orthogonal assay that measures a different signaling event (e.g., calcium mobilization).

Conclusion and Future Directions

The off-target activities of this compound at serotonin receptors provide a compelling molecular framework for understanding its well-documented neuropsychiatric side effects. Its partial agonism at 5-HT2A/2C receptors and antagonism at 5-HT3 receptors create a complex pharmacological profile that can significantly alter serotonergic neurotransmission.

For drug development professionals, this case study underscores the critical importance of comprehensive off-target screening early in the discovery pipeline. Understanding these interactions not only helps in predicting potential adverse effects but can also open avenues for repurposing existing drugs or designing new chemical entities with improved safety profiles.

Future research should focus on elucidating the in vivo consequences of these interactions at clinically relevant concentrations of this compound. Furthermore, exploring the potential for biased agonism at 5-HT2A/2C receptors could provide deeper insights into the specific signaling pathways responsible for the adverse effects. By employing rigorous, self-validating experimental approaches as outlined in this guide, the scientific community can continue to unravel the complex pharmacology of this compound and other drugs with CNS activity, ultimately leading to safer and more effective therapeutics.

References

-

This compound. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Janowsky, A., Eshleman, A. J., Johnson, R. A., Wolfrum, K. M., Hinrichs, D. J., Yang, J., Zabriskie, T. M., Smilkstein, M. J., & Riscoe, M. K. (2014). This compound and psychotomimetics share neurotransmitter receptor and transporter interactions in vitro. Psychopharmacology, 231(14), 2771–2783. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. The National Academies Press. [Link]

-

Thompson, A. J., & Lummis, S. C. R. (2007). The antimalarial drugs quinine, chloroquine and this compound are antagonists at 5-HT3 receptors. British Journal of Pharmacology, 151(5), 666–677. [Link]

-

Thompson, A. J., Lochner, M., Lummis, S. C. R. (2007). The antimalarial drugs quinine, chloroquine and this compound are antagonists at 5-HT3 receptors. ResearchGate. [Link]

-

Nevin, R. L. (2013). Psychiatric side effects of this compound: Applications to forensic psychiatry. Journal of the American Academy of Psychiatry and the Law, 41(2), 201-210. [Link]

-

Affinities of this compound and other drugs for recombinant human serotonin receptors. (2014). ResearchGate. [Link]

-

Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (2021). ACS Chemical Neuroscience, 12(15), 2846-2856. [Link]

-

The antimalarial drugs quinine, chloroquine and this compound are antagonists at 5-HT3 receptors. (2007). PubMed Central. [Link]

-

In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed. [Link]

-

Psychiatric side effects of this compound: applications to forensic psychiatry. (2013). PubMed. [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). PubMed. [Link]

-

5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. [Link]

-

This compound and psychotomimetics share neurotransmitter receptor and transporter interactions in vitro. (2014). PubMed. [Link]

-

This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. (2020). NCBI Bookshelf. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link]

-

This compound-Induced Disruption of Calcium Homeostasis in Mammalian Cells Is Similar to That Induced by Ionomycin. (2011). Antimicrobial Agents and Chemotherapy, 55(5), 2031-2038. [Link]

-

Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (2024). ChemMedChem. [Link]

-

Review of the mechanism underlying this compound-induced neurotoxicity. (2021). Taylor & Francis Online. [Link]

-

Antimalarial drugs inhibit human 5-HT(3) and GABA(A) but not GABA(C) receptors. (2008). PubMed. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

-

An In Silico and In Vitro Assessment of the Neurotoxicity of this compound. (2024). MDPI. [Link]

-

5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

-

The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. (2018). Biochemistry, 57(38), 5576-5586. [Link]

-

Synergistic, Multi-level Understanding of Psychedelics: Three Systematic Reviews and Meta-analyses of Their Pharmacology, Neuroimaging, and Phenomenology. (2024). bioRxiv. [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). PubMed. [Link]

-

This compound. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (2025). MDPI. [Link]

Sources

- 1. The antimalarial drugs quinine, chloroquine and this compound are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]